molecular formula C26H44N2O10S B1681392 Albuterol sulfate CAS No. 51022-70-9

Albuterol sulfate

Cat. No. B1681392
CAS RN: 51022-70-9
M. Wt: 576.7 g/mol
InChI Key: OVICLFZZVQVVFT-UHFFFAOYSA-N
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Description

Albuterol sulfate, also known as Salbutamol, is a medication used to treat or prevent bronchospasm in patients with asthma, bronchitis, emphysema, and other lung diseases . It belongs to the family of medicines known as adrenergic bronchodilators .


Molecular Structure Analysis

Albuterol sulfate has the chemical name α 1-[(tert-Butylamino)methyl]-4-hydroxy-m-xylene-α,α’-diol sulfate (2:1) (salt) and the following structural formula . The molecular weight of Albuterol sulfate is 576.7 g/mol .


Chemical Reactions Analysis

Albuterol acts on β2-adrenergic receptors, inducing bronchial smooth muscle relaxation and inhibiting immediate hypersensitivity mediator release, particularly from mast cells . Although Albuterol also affects β1-adrenergic receptors, the impact is minimal, exerting little effect on the heart rate .


Physical And Chemical Properties Analysis

Albuterol sulfate is an ethanolamine sulfate salt . It is a white or practically white powder, freely soluble in water and slightly soluble in ethanol .

Scientific Research Applications

1. Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs

  • Application Summary: Albuterol Sulfate (SS) is used as a model inhaled drug to understand how lung microphysiological systems can be used to evaluate the permeability and epithelial solubility of clinically relevant inhaled drugs .
  • Methods of Application: A sensitive LC-MS/MS was developed and validated for the determination of SS over a concentration range of 10-2000 nM in serum-free media used for lung MPS . Sample dilution with organic solvent was applied for sample processing followed by online sample clean up .
  • Results: Preliminary results showed moderate to high cell permeability and low intracellular concentrations for human lung epithelial and endothelial cells using different MPS .

2. Molecular Interactions of Albuterol Sulfate with Bovine Serum Albumin for Pulmonary Drug Nanoparticles

  • Application Summary: The study combines computational and experimental methods to gain insights into the mechanism of binding of albuterol sulfate (AS) to bovine serum albumin (BSA) on the molecular level .
  • Methods of Application: Molecular dynamics simulation and surface plasmon resonance spectroscopy were used to determine that there are two binding sites on BSA for AS .
  • Results: AS1 was the strongest binding site, established via electrostatic interaction with Glu243 and Asp255 residues in a hydrophobic pocket . Hydrogen bonds and salt bridges played a main role in the critical binding of AS1 to BSA, and water bridges served a supporting role .

3. Pharmacodynamic Equivalence Study

  • Application Summary: Albuterol Sulfate Inhalation Aerosol was evaluated for its pharmacodynamic equivalence to PROAIR® HFA (albuterol sulfate) Inhalation Aerosol in subjects with stable, mild asthma .
  • Methods of Application: This was a randomized, single-dose, double-blind, double-dummy, four-period, four-sequence, four-treatment, placebo and active controlled, comparative, multiple-center, crossover-design study .
  • Results: The study was completed and the results were posted, but the specific outcomes are not provided in the search result .

4. Treatment of Asthma and Chronic Obstructive Pulmonary Disease

  • Application Summary: Albuterol sulfate, also called salbutamol, is a water-soluble, relatively selective β2-adrenergic agonist. It is used clinically to treat asthma, chronic obstructive pulmonary disease, and bronchiectasis .
  • Methods of Application: Albuterol sulfate is typically administered via inhalation to ensure direct delivery to the lungs, where it acts to relax the bronchial smooth muscle to alleviate symptoms .
  • Results: Albuterol sulfate has been shown to be effective in relieving bronchospasm in patients with asthma and chronic obstructive pulmonary disease, improving lung function and patient quality of life .

5. Real-world Healthcare Utilization in Asthma Patients

  • Application Summary: This study evaluated the real-world impact of rescue inhalers with integrated dose counters (IDCs) on health care resource utilization (HRU) for asthma patients .
  • Methods of Application: This was a retrospective analysis to assess real-world respiratory-related health care utilization in asthma patients indexed to albuterol sulfate inhalation aerosol with IDC compared to similar patients who received albuterol sulfate inhalation aerosol without IDC during a previous time period in the USA .
  • Results: Asthma patients using ProAir HFA with IDC experienced significantly fewer hospitalizations and ED visits compared with patients using ProAir HFA without IDC .

6. Use in Inhaled SABAs for Acute Bronchospasm

  • Application Summary: Albuterol Sulfate is used in inhaled short-acting beta2-adrenergic agonists (SABAs) for acute bronchospasm .
  • Methods of Application: Albuterol Sulfate is typically administered via inhalation to ensure direct delivery to the lungs, where it acts to relax the bronchial smooth muscle to alleviate symptoms .
  • Results: Albuterol Sulfate has been shown to be effective in relieving bronchospasm in patients with reversible obstructive airway disease .

Safety And Hazards

In an overdose, Albuterol can cause muscle spasms, tremor, high blood pressure, low potassium, and high or low blood sugar . To avoid an overdose, it is recommended to take Albuterol as directed by a healthcare professional . The most common side effects of Albuterol include nervousness or shakiness, headache, throat or nasal irritation, and muscle aches .

Future Directions

Albuterol sulfate is typically taken as directed by a physician and/or pharmacist . This medicine is to be inhaled orally (by mouth). The usual dose of Albuterol inhalation is 2 inhalations every 4 to 6 hours . Future clinical development may improve therapy and prevention of bronchospasm in patients with reversible obstructive airway disease .

Relevant Papers

Several papers have been published on Albuterol sulfate. A systematic review and meta-analysis assessed the risk of potential adverse events in patients treated with Salbutamol . Another paper reviewed the pharmacological profile of different Salbutamol formulations, focusing on their efficacy and adverse effects for its original application, asthma . A book chapter on Albuterol provided information on its use, side effects, and mechanism of action .

properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881180
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albuterol Sulfate

CAS RN

51022-70-9
Record name Albuterol sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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